Silver sulfamethazine
Description
Contextualization within Antimicrobial Agents Research
The rise of antimicrobial resistance is a critical global health challenge, necessitating the development of novel therapeutic strategies. researchgate.net The diminishing effectiveness of conventional antibiotics has spurred research into alternative and combination therapies to combat multidrug-resistant pathogens. nih.gov In this context, metal-based compounds, including those containing silver, have re-emerged as a promising area of investigation. doctorsilverion.commdpi.com Silver sulfamethazine (B1682506) is situated within this research landscape as a compound that leverages the properties of both a heavy metal ion and a synthetic antibiotic. ontosight.ai The exploration of such combination agents is driven by the need for new mechanisms of action that can overcome existing bacterial resistance. researchgate.net Research into materials like silver-based coordination polymers and metal-organic frameworks (MOFs) represents a frontier in developing more advanced and effective antimicrobial treatments. mdpi.comnih.gov
Historical and Contemporary Significance of Silver-Based Antimicrobials and Sulfonamides
The use of silver as an antimicrobial agent has ancient roots, with civilizations like the Greeks and Romans using silver vessels to maintain the quality of water and wine. nih.govdoctorsilverion.comaddmaster.co.uk In the 19th and early 20th centuries, silver nitrate (B79036) gained acceptance in medical applications, such as wound care. doctorsilverion.comoup.com However, the advent of penicillin and other systemic antibiotics in the 1940s led to a decline in the medicinal use of silver. oup.comebsco.com The recent increase in antibiotic-resistant bacteria has renewed interest in silver-based agents for topical applications. addmaster.co.ukoup.com
Sulfonamides, or "sulfa drugs," were the first class of broadly effective systemic antimicrobials and marked a revolutionary step in medicine. ebsco.comwikipedia.org Their story began in the 1930s with the discovery by Gerhard Domagk that a dye named Prontosil had antibacterial effects. openaccesspub.orgsciencehistory.org It was later found that Prontosil was a prodrug, metabolized in the body into the active molecule, sulfanilamide. wikipedia.orgopenaccesspub.org This discovery led to a "sulfa craze" and saved countless lives during the pre-penicillin era of World War II. wikipedia.orghuvepharma.com While largely supplanted by newer antibiotics for systemic use, sulfonamides remain relevant and are often used in combination with other drugs, like trimethoprim, in both human and animal medicine. ebsco.comhuvepharma.com
The combination of these two historically significant antimicrobial classes occurred in the 1960s with the formulation of silver sulfadiazine (B1682646), a related compound, which demonstrated broad-spectrum activity and became a standard for managing burn wounds. oup.comwounds-uk.com
Rationale for Comprehensive Academic Investigation of Silver Sulfamethazine Complexes
The primary rationale for the academic investigation of this compound lies in the synergistic antimicrobial effect produced by its two components. nih.govpatsnap.com The silver(I) ion (Ag+) acts as a broad-spectrum biocide, disrupting the bacterial cell membrane and wall, binding to proteins and DNA, and inhibiting essential enzymes. doctorsilverion.comdrugbank.com The sulfamethazine component acts as a bacteriostatic agent, competitively inhibiting the dihydropteroate (B1496061) synthase enzyme, which is crucial for bacterial folic acid synthesis. ontosight.aipatsnap.com This dual mechanism of action is a key area of research, as it can be more effective than either component alone and may reduce the likelihood of developing resistance. patsnap.comminervamedica.it
Scientific inquiry is also driven by the compound's coordination chemistry. This compound can serve as a building block for more complex structures, such as coordination polymers. nih.govceon.rscardiff.ac.uk Researchers are exploring how modifying the structure of these complexes can enhance their antimicrobial activity and stability. mdpi.comresearchgate.net For example, studies have shown that metal complexes of sulfamethazine can exhibit greater antibacterial activity than the free sulfamethazine ligand. mdpi.comresearchgate.net Recent research has focused on creating novel formulations, such as conjugating this compound to nanoparticles, to improve delivery and efficacy against pathogenic microbes, including those that form biofilms. researchgate.netmdpi.comnih.govmdpi.com
The following table presents Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the antimicrobial efficacy of this compound and related compounds against different bacterial strains.
Structure
3D Structure of Parent
Properties
CAS No. |
53081-02-0 |
|---|---|
Molecular Formula |
C12H13AgN4O2S |
Molecular Weight |
385.19 g/mol |
IUPAC Name |
silver;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide |
InChI |
InChI=1S/C12H13N4O2S.Ag/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3;/q-1;+1 |
InChI Key |
HUCQLCUCTJIPFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Ag+] |
Origin of Product |
United States |
Synthesis and Comprehensive Structural Elucidation of Silver Sulfamethazine Complexes
Methodologies for Chemical Synthesis of Silver Sulfamethazine (B1682506) and Its Derivatives
The creation of silver sulfamethazine can be approached through both traditional chemical reactions and more recent, novel methodologies that focus on creating complex structures and nanoparticle formulations.
The conventional synthesis of silver sulfadiazine (B1682646), a closely related and often studied analogue, typically involves the reaction of a silver salt with the sulfonamide. A common method is the quantitative precipitation of silver sulfadiazine which occurs when equimolar amounts of aqueous solutions of silver nitrate (B79036) and sodium sulfadiazine are mixed. researchgate.netguidechem.com An alternative approach utilizes ammoniacal solutions of both silver nitrate and sulfadiazine. researchgate.net
A patented method for synthesizing medicinal silver sulfadiazine involves the reaction of silver nitrate solution and sulfadiazine sodium solution at a controlled temperature of 45 to 55 °C. google.com Another approach is the galvanostatic electrochemical synthesis in a two-electrode cell with a sacrificial silver anode, which is presented as a fast and green method as it avoids the need for a metal salt precursor. rsc.org
Recent research has focused on the development of this compound complexes and nanoparticle systems to enhance its properties. One novel approach involves the surface engineering of iron oxide nanoparticles with biocompatible dextran (B179266) covalently linked to β-cyclodextrin, which can then form non-covalent complexes with silver-sulfamethazine (SMT-Ag). mdpi.comnih.gov
The preparation of silver sulfadiazine nanosuspensions has been achieved through methods like microprecipitation combined with high-pressure homogenization. nih.gov This technique is suitable for drugs with poor aqueous solubility. nih.gov Another method for producing nanoparticles is the modified emulsification diffusion method, which has been used to prepare silver sulfadiazine loaded nanogels. ijrrjournal.com Furthermore, silver sulfadiazine nanoparticles have been prepared using chitosan (B1678972) with crosslinkers like tripolyphosphate (TPP) or sulfobutylether-β-cyclodextrin (SBE-β-CD) via the ionic gelation method. nih.gov These nanoparticles can then be loaded into nanofibers to create hybrid materials. nih.gov
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization
A suite of advanced spectroscopic techniques is employed to elucidate the complex structure of this compound and its derivatives, providing insights into its molecular framework and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its complexes. Both 1H and 13C NMR spectra are utilized to confirm the chemical structure of these compounds. nih.gov For instance, in the characterization of dextran-β-cyclodextrin conjugates designed to complex with silver-sulfamethazine, 1H NMR was used to prove the structure of the intermediate products. nih.gov While specific chemical shift data for this compound itself is not extensively detailed in readily available literature, the technique is fundamental in confirming the identity and purity of the synthesized compounds and their precursors. chemicalbook.comnih.gov
Table 1: Representative NMR Data for Related Sulfonamide Structures
| Nucleus | Compound | Solvent | Chemical Shift (ppm) |
|---|---|---|---|
| ¹H | Sulfamethazine | - | Aromatic protons, methyl protons, amine proton, sulfonamide proton |
Fourier Transform Infrared (FTIR) spectroscopy is crucial for identifying the functional groups within this compound and for confirming its complexation. The infrared spectrum provides a "molecular fingerprint" of the compound. researchgate.netsemanticscholar.org The major characteristic absorption peaks of silver sulfadiazine, a similar molecule, are found at wavenumbers including 3390, 3340, 1654, 1599, 1560, 1500, 1420, 1233, 1128, and 1077 cm⁻¹. dovepress.com The S=O asymmetric stretching vibration is a key indicator and appears in the region of 1165 to 1240.77 cm⁻¹. semanticscholar.org When incorporated into hydrogels or other matrices, FTIR can reveal interactions between the drug and the polymer, with shifts in peak positions or intensities indicating chemical bonding or physical encapsulation. dovepress.com The comparison of the FTIR spectrum of a synthesized sample with a reference standard is a standard method for identification. nihs.go.jp
Table 2: Key FTIR Absorption Bands for Silver Sulfadiazine
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3390, 3340 | N-H stretching |
| 1654 | C=C aromatic stretching |
| 1599, 1560, 1500 | Aromatic ring vibrations |
| 1420 | C-H bending |
| 1233, 1128 | S=O asymmetric and symmetric stretching |
Source: Adapted from studies on silver sulfadiazine. dovepress.com
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule and is a common method for its quantitative analysis. researchgate.net Silver sulfadiazine exhibits a maximum absorbance at a wavelength of approximately 297 nm. nih.gov The sulfadiazine moiety itself is what is primarily characterized by UV spectroscopy. researchgate.net For sulfamethazine, the absorption maximum is noted at 268 nm. sielc.com This technique is also used to determine the amount of dissolved antibiotic in solution, for example, by measuring the absorbance at 300 nm. nih.gov In studies involving drug release from various formulations, UV-Vis spectroscopy is a standard method to assay the concentration of silver sulfadiazine in the release medium. nih.gov
Table 3: UV-Vis Absorption Maxima for Sulfamethazine and Related Compounds
| Compound | Wavelength (λmax) | Solvent/Medium |
|---|---|---|
| Sulfamethazine | 268 nm | Acidic mobile phase |
| Silver Sulfadiazine | 297 nm | Phosphate (B84403) buffered saline |
Source: Compiled from various spectroscopic studies. nih.govsielc.comresearchgate.net
Based on the provided search results, it is not possible to generate an article on the chemical compound “this compound.” The available scientific literature and data from the search results focus extensively on a related but distinct compound, “Silver sulfadiazine.”
There is a critical chemical distinction between sulfamethazine and sulfadiazine, which lies in their heterocyclic aromatic rings. Sulfamethazine contains a pyrimidine (B1678525) ring substituted with two methyl groups, whereas sulfadiazine has an unsubstituted pyrimidine ring. This structural difference significantly alters the physical and chemical properties of their respective silver complexes, meaning the analytical data for Silver sulfadiazine cannot be used to describe this compound.
The search results provided detailed information regarding the X-ray diffraction, mass spectrometry, and thermal analysis of Silver sulfadiazine, but no equivalent data was found for this compound. Therefore, to ensure scientific accuracy and strictly adhere to the user's request for information solely on this compound, this article cannot be generated.
Molecular and Cellular Mechanisms of Antimicrobial Action of Silver Sulfamethazine
Synergistic Antimicrobial Modalities of Silver and Sulfamethazine (B1682506) Components
The antimicrobial prowess of silver sulfamethazine is largely attributed to the synergistic interaction between the silver ion and the sulfamethazine molecule. drugbank.commsdvetmanual.com While each component possesses its own antimicrobial capabilities, their combination results in a significantly enhanced, broad-spectrum bactericidal effect. mdpi.com The silver component acts as a biocide, targeting a wide range of microbial structures and processes. drugbank.com Concurrently, the sulfamethazine component, a sulfonamide antibiotic, specifically interferes with a crucial metabolic pathway in bacteria. ontosight.ainih.gov This dual-pronged attack overwhelms the microbial defense mechanisms, leading to more effective bacterial killing than either agent could achieve alone. msdvetmanual.commdpi.com Research has shown that metal complexes of sulfonamides, such as this compound, exhibit higher antibacterial activity compared to free sulfamethazine. nih.govresearchgate.net For instance, the minimum inhibitory concentration (MIC) of silver-sulfamethazine against Escherichia coli is significantly lower than that of sulfamethazine alone. nih.govresearchgate.net
Interaction with Bacterial Cell Membranes and Cell Walls
A primary mechanism of action for this compound involves its direct interaction with the bacterial cell envelope, comprising the cell wall and cell membrane. drugbank.comnih.gov The silver ion, in particular, readily binds to the surface of the bacterial cell. drugbank.com This interaction can lead to the disruption of the cell membrane's integrity, causing an increase in its permeability. mdpi.com The compromised membrane allows for the leakage of essential intracellular components, such as ions and metabolites, ultimately contributing to cell death. drugbank.commdpi.com Furthermore, the binding of silver to membrane proteins can induce proton leaks, disrupting the proton motive force that is vital for cellular energy production. drugbank.com The damage to the cell wall and membrane not only directly harms the bacterium but also facilitates the entry of both the silver ions and the sulfamethazine molecules into the cytoplasm, where they can exert further antimicrobial effects. mdpi.comnih.gov
Disruption of Microbial Nucleic Acid Synthesis and DNA Replication Pathways
Once inside the bacterial cell, the components of this compound interfere with the synthesis and replication of nucleic acids. ontosight.ainih.gov The silver ion has been shown to interact with DNA, potentially by binding to the phosphate (B84403) groups in the DNA backbone or to the nitrogenous bases. nih.gov This interaction can lead to the denaturation of the DNA molecule, inhibiting its ability to replicate and serve as a template for transcription. nih.gov The inhibition of DNA replication is a critical factor in the bactericidal action of this compound. nih.gov The sulfamethazine component indirectly disrupts nucleic acid synthesis by inhibiting the production of essential precursors, as will be discussed in the following section. ontosight.ai
Impact on Microbial Enzyme Systems and Protein Denaturation
The silver ion component of this compound has a profound impact on a wide array of microbial enzyme systems and can lead to widespread protein denaturation. drugbank.comresearchgate.net Silver ions have a high affinity for sulfhydryl (-SH) groups found in the amino acid cysteine, which is a common component of many enzymes and other proteins. drugbank.comnih.gov The binding of silver to these sulfhydryl groups can disrupt the protein's three-dimensional structure, leading to its denaturation and the loss of its enzymatic activity. drugbank.comresearchgate.net This inactivation of essential enzymes disrupts numerous metabolic processes within the bacterial cell, contributing significantly to the bactericidal effect. ontosight.ainih.gov The interaction is not limited to sulfhydryl groups; silver ions can also bind to other functional groups in proteins, such as amino, imidazole, phosphate, and carboxyl groups, further contributing to protein denaturation and enzyme inhibition. drugbank.comnih.gov
In Vitro Efficacy and Biofilm Disruption by Silver Sulfamethazine
Broad-Spectrum Antimicrobial Activity Against Gram-Positive Bacteria
Silver sulfamethazine (B1682506) demonstrates significant in vitro activity against a variety of Gram-positive bacteria. Notably, it is effective against common wound pathogens such as Staphylococcus aureus and Streptococcus pyogenes. mdpi.comwoundsinternational.comwoundsinternational.com Studies have consistently shown its inhibitory and bactericidal effects against these organisms. For instance, the minimum inhibitory concentrations (MICs) are generally reported to be in the range of 16-64 µg/mL for most susceptible strains. researchgate.net
In a study comparing topical agents against methicillin-resistant Staphylococcus aureus (MRSA), silver sulfamethazine showed a MIC50 (the concentration required to inhibit 50% of the isolates) of 85 μg/mL. wounds-uk.com Another study reported that against a methicillin-sensitive S. aureus (MSSA) strain, the minimum bactericidal concentration (MBC), the lowest concentration of an antibacterial agent required to kill a particular bacterium, was significantly lower than that required for an MRSA strain. nih.gov Specifically, the MBC for MSSA was reported to be much lower than the 8960 µM required for MRSA, indicating greater susceptibility. nih.gov
Furthermore, research on Streptococcus pyogenes isolated from burn wounds and blood cultures has confirmed the efficacy of 1% this compound cream, showing an inhibitory effect comparable to that of 2% mupirocin (B1676865) and 1% fusidic acid cream. woundsinternational.comwoundsinternational.com
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterium | Test | Concentration (µg/mL) | Finding | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | MIC | 16-64 | Effective inhibition | researchgate.net |
| Staphylococcus aureus (MRSA) | MIC50 | 85 | Recommended for clearance | wounds-uk.com |
| Staphylococcus aureus (MSSA) | MBC | < 3,200 (8960 µM) | Greater susceptibility than MRSA | nih.gov |
| Streptococcus pyogenes | Agar Well Diffusion | 1% cream | Similar inhibition to mupirocin and fusidic acid | woundsinternational.comwoundsinternational.com |
Broad-Spectrum Antimicrobial Activity Against Gram-Negative Bacteria
The antimicrobial spectrum of this compound extends robustly to Gram-negative bacteria, which are frequent colonizers of burn wounds. Key pathogens such as Pseudomonas aeruginosa and Escherichia coli are susceptible to its action. mdpi.comnih.gov The compound's ability to disrupt the outer membrane of Gram-negative bacteria contributes to its effectiveness.
For Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen in burn infections, this compound has shown considerable in vitro efficacy. One study on isolates from canine otitis externa reported a MIC range of 1 to 64 μg/mL. nih.gov Another investigation found the bactericidal concentration for P. aeruginosa to be 56 µM (approximately 20 µg/mL). nih.gov
In the case of Escherichia coli, a study noted that while sulfamethazine alone has a MIC of 250 µg/mL, the silver-sulfamethazine complex is significantly more potent, with a MIC of 100 µg/mL. nih.govresearchgate.netmdpi.com Another report indicated a bactericidal concentration of 560 µM (approximately 200 µg/mL) for E. coli O157:H7. nih.gov
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterium | Test | Concentration (µg/mL) | Finding | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa | MIC | 1-64 | Effective treatment option | nih.gov |
| Pseudomonas aeruginosa | MBC | ~20 (56 µM) | Bactericidal efficacy | nih.gov |
| Escherichia coli | MIC | 100 | More potent than sulfamethazine alone | nih.govresearchgate.netmdpi.com |
| Escherichia coli O157:H7 | MBC | ~200 (560 µM) | Bactericidal efficacy | nih.gov |
Antifungal Efficacy Against Yeast and Mold Species
In addition to its antibacterial properties, this compound exhibits valuable antifungal activity. This is particularly important in immunocompromised patients, such as those with severe burns, who are at risk of opportunistic fungal infections. The compound has demonstrated efficacy against both yeast, such as Candida albicans, and mold species, including Aspergillus niger. nih.govnih.gov
A study involving a nanoparticle formulation of silver-sulfamethazine reported promising potential against both C. albicans and A. niger. nih.govnih.gov While specific MIC values for this compound against fungi are less commonly reported in isolation, its inclusion in treatment regimens for mixed infections underscores its broad-spectrum utility. For instance, in a study on mature mixed bacterial-fungal biofilms on voice prostheses, this compound was effective in reducing C. albicans colonies, although the removal effect was noted to be slightly weaker compared to its effect on bacteria like S. aureus and S. faecalis. nih.gov At a concentration of 20 µg/ml, it reduced the abundance of C. albicans by over 95%. nih.gov
Table 3: In Vitro Antifungal Activity of this compound
| Fungus | Test | Concentration | Finding | Reference |
|---|---|---|---|---|
| Candida albicans | Colony Reduction | 20 µg/mL | >95% reduction in mixed biofilm | nih.gov |
| Candida albicans | Antimicrobial Activity | Not specified | Promising potential in nanoparticle formulation | nih.govnih.gov |
| Aspergillus niger | Antimicrobial Activity | Not specified | Promising potential in nanoparticle formulation | nih.govnih.gov |
Efficacy Against Antibiotic-Resistant Strains, Including Methicillin-Resistant Staphylococcus aureus (MRSA)
A critical advantage of this compound is its effectiveness against antibiotic-resistant bacteria, a growing challenge in clinical settings. Its primary application in this regard is against Methicillin-Resistant Staphylococcus aureus (MRSA). The multifaceted mechanism of action of silver makes it less prone to the development of resistance compared to single-target antibiotics.
Several studies have confirmed the in vitro activity of this compound against MRSA. As mentioned, one study determined a MIC50 of 85 μg/mL for MRSA strains. wounds-uk.com Another study demonstrated that silver sulfadiazine (B1682646) was able to kill both sulphonamide-sensitive and sulphonamide-resistant strains of MRSA with equal rapidity. wounds-uk.com In a study on MRSA biofilms, silver sulfadiazine was shown to be an effective agent for their eradication. mdpi.com The bactericidal concentration for MRSA has been reported to be high, at 8960 µM (approximately 3,200 µg/mL), yet it remains a viable topical option. nih.gov
Table 4: In Vitro Efficacy of this compound against MRSA
| Strain | Test | Concentration | Finding | Reference |
|---|---|---|---|---|
| MRSA | MIC50 | 85 µg/mL | Recommended for clearance of MRSA carriage | wounds-uk.com |
| MRSA | Time-kill studies | Not specified | Killed sulphonamide-sensitive and -resistant strains equally rapidly | wounds-uk.com |
| MRSA | MBC | ~3,200 µg/mL (8960 µM) | Bactericidal at high concentrations | nih.gov |
| MRSA Biofilm | Biofilm Eradication | Not specified | Effective for eradication of biofilms | mdpi.com |
Mechanisms of Biofilm Eradication and Inhibition of Biofilm Formation
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. This compound has demonstrated a significant ability to both prevent the formation of and eradicate established biofilms.
The mechanism of action against biofilms is multifaceted. It is believed that the sulfadiazine component of the molecule selectively binds to the biofilm matrix. mdpi.com This binding facilitates the localized release of silver ions directly into the biofilm, where they can exert their bactericidal effects. mdpi.com This targeted delivery is thought to be more effective than the application of silver ions alone, as demonstrated in a study where silver sulfadiazine was more effective at eradicating mature MRSA biofilms than silver nitrate (B79036), even though the concentration of ionized silver was lower. mdpi.com
In a study on mature mixed bacterial biofilms on voice prostheses, this compound was shown to significantly inhibit biofilm formation ability and metabolic activity. nih.gov It also inhibited the synthesis of polysaccharides and proteins, which are key components of the biofilm's extracellular matrix. nih.gov The biofilm eradication concentration (BEC) required to remove 50% of a mature biofilm (BEC50) was found to be 50 µg/ml, with complete eradication (BEC100) at 100 µg/ml. nih.gov
Table 5: Efficacy of this compound against Biofilms
| Biofilm Type | Test | Concentration | Finding | Reference |
|---|---|---|---|---|
| Mature MRSA Biofilm | Biofilm Eradication | 2800 µM | Superior eradication compared to silver nitrate | mdpi.com |
| Mature Mixed Bacterial Biofilm | BEC50 | 50 µg/mL | 50% eradication of mature biofilm | nih.gov |
| Mature Mixed Bacterial Biofilm | BEC100 | 100 µg/mL | Complete eradication of mature biofilm | nih.gov |
| Mature Mixed Bacterial Biofilm | Inhibition of Matrix Synthesis | 5-10 µg/mL | Significant decrease in polysaccharide and protein content | nih.gov |
Comparative In Vitro Studies with Other Antimicrobial Agents and Formulations
In vitro studies comparing this compound to other antimicrobial agents have provided valuable insights into its relative efficacy.
As previously noted, a study on Streptococcus pyogenes found that 1% this compound cream had a similar inhibitory effect to 2% mupirocin and 1% fusidic acid cream. woundsinternational.comwoundsinternational.com However, this compound possesses a broader antimicrobial spectrum than both mupirocin and fusidic acid, which are less effective against pathogens like Pseudomonas aeruginosa. woundsinternational.com
A key comparison is with silver nitrate. One study on MRSA biofilms found that silver sulfadiazine was more effective at eradicating mature biofilms than silver nitrate. mdpi.com This was attributed to the sulfadiazine component's ability to bind to the biofilm and deliver the silver ions more effectively. mdpi.com
In another study, a nanoparticle formulation of silver-sulfamethazine conjugated to β-cyclodextrin/dextran-coated magnetic nanoparticles was developed. This formulation showed bactericidal activity against S. aureus and E. coli with a MIC/MBC of 500/1000 μg/mL. nih.gov This indicates that novel formulations can influence the effective concentrations of the compound.
Table 6: Comparative In Vitro Studies of this compound
| Comparison Agent(s) | Target Organism(s) | Finding | Reference |
|---|---|---|---|
| Mupirocin (2%), Fusidic Acid (1%) | Streptococcus pyogenes | This compound (1%) showed similar inhibitory effect. | woundsinternational.comwoundsinternational.com |
| Silver Nitrate | MRSA Biofilm | This compound was more effective in eradicating mature biofilms. | mdpi.com |
| Sulfamethazine (alone) | Escherichia coli | Silver-sulfamethazine (MIC 100 µg/mL) was more potent than sulfamethazine alone (MIC 250 µg/mL). | nih.govresearchgate.netmdpi.com |
Advanced Formulation Science and in Vitro Release Characteristics of Silver Sulfamethazine Systems
Design and Synthesis of Nanoparticle-Based Delivery Systems (e.g., Magnetic Nanoparticles, Nanoliposomes)
The development of advanced delivery systems for Silver Sulfamethazine (B1682506) aims to enhance its therapeutic efficacy, stability, and targeted delivery. Nanoparticle-based systems, such as magnetic nanoparticles and nanoliposomes, have been a primary focus of this research.
Magnetic Nanoparticles: The synthesis of Silver Sulfamethazine-loaded magnetic nanoparticles often involves a multi-step process designed to create a stable and functional drug delivery vehicle. A common approach utilizes superparamagnetic iron oxide nanoparticles (IONs) as the core due to their biocompatibility and responsiveness to external magnetic fields, which allows for potential magnetic targeting of the drug. mdpi.comnih.gov
One reported synthesis strategy involves the surface engineering of IONs with biocompatible polymers. nih.govresearchgate.net For instance, nontoxic IONs can be coated with dextran (B179266) that is covalently linked to β-cyclodextrin. mdpi.comnih.gov To ensure a strong bond to the iron oxide surface, the β-cyclodextrin-modified dextran is functionalized with a molecule like diphosphonic acid (DPA), which binds strongly to the iron atoms. mdpi.comnih.govnih.govresearchgate.net The resulting polymer-coated magnetic nanoparticles (e.g., ION@DPA-Dex-β-CD) can then form non-covalent inclusion complexes with Silver-Sulfamethazine (SMT-Ag). mdpi.comnih.govresearchgate.net This method produces nanoparticles that are colloidally stable in water and can be loaded with a specific amount of the antibiotic, for example, 24 μg of this compound per mg of the particles. mdpi.comnih.gov The entire synthesis and the final product are typically characterized using various analytical methods, including nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR) spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS). nih.govnih.gov
Another approach involves the use of silver-coated magnetic nanoparticles (e.g., Fe₃O₄/Ag and Fe₃O₄@SiO₂/Ag) as carriers for sulfonamide antibiotics. nih.gov These nanoparticles, with average sizes around 33-35 nm, can be conjugated with the drug molecules. nih.gov The change in the surface charge, or zeta potential, upon drug conjugation is a key indicator of successful loading. nih.gov
Nanoliposomes: Nanoliposomes are vesicular systems composed of a lipid bilayer, which can encapsulate both hydrophilic and lipophilic drugs. For silver sulfonamides like Silver Sulfadiazine (B1682646), which is structurally similar to this compound, nanoliposomes have been prepared to improve drug delivery. nih.govajol.info The thin-film hydration technique is a common method for their formulation. researchgate.net This involves dissolving the lipids (e.g., phosphatidylcholine) and cholesterol in an organic solvent, which is then evaporated to form a thin lipid film. The film is subsequently hydrated with an aqueous solution containing the drug, leading to the spontaneous formation of liposomes. researchgate.net
The characteristics of the resulting nanoliposomes, such as particle size, polydispersity index (PDI), and zeta potential, are crucial for their stability and performance. Studies on Silver Sulfadiazine have shown that stable, homogenous nanoliposomal suspensions can be produced with a low PDI and a high zeta potential, which indicates good colloidal stability. ajol.info
| Nanoparticle System | Core/Base Material | Coating/Functionalization | Average Size | Drug Loading | Key Features |
|---|---|---|---|---|---|
| Magnetic Nanoparticles mdpi.comnih.gov | Iron Oxide (IONs) | Dextran, β-Cyclodextrin, Diphosphonic Acid | Not specified in abstract | 24 μg SMT-Ag / mg of particles | Colloidally stable in water; allows for magnetic targeting. |
| Silver-Coated Magnetic Nanoparticles nih.gov | Fe₃O₄ or Fe₃O₄@SiO₂ | Silver (Ag) | ~33-35 nm | Not specified | Sphere-like morphology; designed for sulfonamide delivery. |
| Nanoliposomes (based on AgSD) ajol.info | Lipid Bilayer | Phosphatidylcholine, Cholesterol | Nano-range | Not specified | Homogenous suspension; high zeta potential indicates stability. |
In Vitro Release Kinetics and Drug Release Profiles from Polymeric and Liposomal Formulations
The in vitro release of this compound from its delivery system is a critical quality attribute, as it predicts the drug's availability at the target site. The release kinetics are typically studied using methods like dialysis bag diffusion. mdpi.comdovepress.com
Polymeric Formulations: The release of silver sulfonamides from polymeric systems, such as hydrogels, is often characterized by a biphasic profile: an initial burst release followed by a sustained release phase. dovepress.com For example, a study on a Silver Sulfadiazine nanosuspension loaded into a thermosensitive hydrogel showed that 48.2% of the drug was released in the first hour, with over 82.4% released within 12 hours. dovepress.com In contrast, a commercial cream formulation released the drug much more slowly, with only 48.6% released after 24 hours. dovepress.com This demonstrates how the formulation matrix significantly influences the release profile.
The release mechanism can be modeled using various mathematical equations (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the underlying physical processes, such as diffusion or polymer erosion. mdpi.com For silver nanoparticle-loaded liposomes, the release was found to best fit the Higuchi model, indicating a diffusion-controlled process. mdpi.com
In semi-interpenetrating polymer networks (sIPNs), the release of soluble Silver Sulfadiazine was nearly complete, with a burst phase occurring between 6 and 24 hours. nih.gov The cumulative release reached 98% when loaded alone and 96% when co-loaded with another drug, bupivacaine. nih.gov
Liposomal Formulations: The release of drugs from liposomes is influenced by the lipid composition of the vesicle membrane. nih.gov The inclusion of components like cholesterol can reduce the drug release rate by increasing membrane rigidity. nih.gov Studies on Silver Sulfadiazine nanoliposomes indicated that the drug exhibited release properties similar to the free drug, with 100% of the drug being released by day 12. ajol.info This suggests that, in some cases, liposomal encapsulation may not significantly retard the release of this specific compound. ajol.info
The release kinetics from liposomes can also follow a pseudo-first-order process, appearing to be controlled by diffusion and/or partitioning of the drug from the lipid bilayer to the release medium. nih.gov The pH of the release medium can also be a critical factor. For silver nanoparticles released from liposomes, a significantly higher release was observed at a lower pH (pH 5.5) compared to physiological pH (pH 7.4), which has implications for targeting acidic environments like tumors or sites of inflammation. mdpi.com
| Formulation Type | Compound | Time Point | Cumulative Release (%) | Release Medium |
|---|---|---|---|---|
| Nanosuspension-loaded Hydrogel dovepress.com | Silver Sulfadiazine | 1 hour | 48.2% | Simulated Skin Exudate Solution |
| Nanosuspension-loaded Hydrogel dovepress.com | Silver Sulfadiazine | 12 hours | >82.4% | Simulated Skin Exudate Solution |
| Commercial Cream dovepress.com | Silver Sulfadiazine | 24 hours | 48.6% | Simulated Skin Exudate Solution |
| Semi-interpenetrating Polymer Network nih.gov | Silver Sulfadiazine | 7 days | ~98% | Phosphate (B84403) Buffered Saline |
| Nanoliposomes ajol.info | Silver Sulfadiazine | 12 days | 100% | Not specified |
Physicochemical Stability and Degradation Kinetics of Formulated this compound Systems
The stability of a pharmaceutical formulation is paramount to ensure its efficacy and safety throughout its shelf life. For this compound systems, this involves assessing both the physical stability of the formulation and the chemical stability of the drug molecule.
Physicochemical Stability: Formulations are subjected to various stress conditions to evaluate their stability. For instance, Silver Sulfadiazine nanoliposomes were found to be unstable under different heat and/or UV conditions. ajol.info This highlights the need for protective packaging and controlled storage conditions for such formulations. The evaluation of physicochemical properties of polymeric systems containing Silver Sulfadiazine is essential to detect potential incompatibilities between the drug and the polymer matrix. nih.govresearchgate.net Techniques such as microscopy, thermoanalytical methods (e.g., Differential Scanning Calorimetry - DSC), and spectroscopic analysis provide critical information on morphology, crystallinity, and thermal stability. nih.govresearchgate.netsemanticscholar.org Periodic stability studies on a spray formulation of Silver Sulfadiazine showed no significant degradation or crystal growth of the active ingredient after one year, as confirmed by HPLC and particle size analysis. brieflands.com
Degradation Kinetics: The degradation of sulfonamides can follow first-order kinetics. nih.gov Studies on Silver Sulfadiazine have been conducted to identify its degradation products under various stress conditions, including temperature, acid, base, oxidation, reduction, and photodegradation. researchgate.net These studies are crucial for understanding the degradation pathways and for developing stability-indicating analytical methods.
Using techniques like High-Pressure Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS), a number of potential degradation products of Silver Sulfadiazine have been identified. researchgate.net The degradation pathways can involve reactions such as the cleavage of the sulfonamide S-N bond, hydroxylation of the benzene (B151609) ring, and oxidation of the aniline (B41778) moiety. nih.govresearchgate.net
| Degradation Product | Chemical Name | Potential Degradation Path |
|---|---|---|
| Sulfanilamide | 4-aminobenzenesulfonamide | Cleavage of the bond to the pyrimidine (B1678525) ring |
| Sulfanilic acid | 4-aminobenzenesulfonic acid | Hydrolysis of the sulfonamide group |
| Aniline | Aniline | Cleavage of the C-S bond |
| Pyrimidin-2-amine | Pyrimidin-2-amine | Cleavage of the S-N bond |
| 4-aminophenol | 4-aminophenol | Hydroxylation and cleavage |
| Benzenesulfonic acid | Benzenesulfonic acid | Deamination and cleavage |
In Vitro Release Test (IVRT) for Bioequivalence Assessment of Topical Formulations
The In Vitro Release Test (IVRT) is a critical tool used in the development and regulatory approval of topical dermatological drug products. nih.gov It is designed to assess the rate at which the active pharmaceutical ingredient (API) is released from a semisolid dosage form. For generic topical products, such as a this compound cream, IVRT can be a key component of demonstrating bioequivalence to a reference product. fda.govfda.gov
The U.S. Food and Drug Administration (FDA) has issued guidance that recommends IVRT as part of the bioequivalence assessment for Silver Sulfadiazine topical cream, 1%. fda.gov The principle is that if a test product is qualitatively and quantitatively the same (Q1/Q2) as the reference product and exhibits a similar microstructure (Q3), an equivalent in vitro release rate can serve as a surrogate for in vivo bioequivalence. nih.govfda.gov
An IVRT study typically employs a vertical diffusion cell system, such as a Franz cell. nih.gov The topical product is applied to a synthetic, inert membrane that separates the product from a receptor solution. fda.gov The receptor solution is continuously stirred and maintained at a constant temperature to mimic physiological conditions. Samples of the receptor solution are collected at various time points and analyzed for the concentration of the released drug. nih.gov
The primary endpoint of the study is the drug release rate, often calculated from the slope of the linear portion of the cumulative amount of drug released versus the square root of time plot. fda.gov For bioequivalence to be established, the release rate of the test product must be statistically equivalent to that of the reference product. fda.govfda.gov The entire IVRT method, including the choice of membrane, receptor solution, and analytical technique, must be rigorously validated to ensure it is sensitive, discriminating, and reproducible. fda.gov
| Parameter | Description/Requirement |
|---|---|
| Test System | Vertical diffusion cell (e.g., Franz cell) with a synthetic membrane. |
| Dosing | A pseudo-infinite, occluded dose is typically applied to the membrane. |
| Receptor Solution | Must ensure sink conditions (drug solubility is at least 5-10 times the expected final concentration). |
| Analyte | This compound (or Silver Sulfadiazine) concentration in the receptor solution. |
| Primary Endpoint | Drug release rate (e.g., μg/cm²/h⁰·⁵). |
| Equivalence Criteria | Statistical comparison of the release rates between the test and reference products. |
| Validation | The method must be validated for sensitivity, selectivity, accuracy, precision, and reproducibility. |
Computational and Theoretical Investigations of Silver Sulfamethazine and Its Complexes
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on sulfamethazine (B1682506) and its metal complexes, including silver sulfamethazine, have provided significant insights into their geometry, electronic properties, and reactivity.
Researchers have employed DFT with various functionals, such as B3LYP, to optimize the molecular geometry of sulfamethazine and its silver complex. These calculations help in determining bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography. The optimized structure of the sulfamethazine molecule has been determined using both DFT and restricted Hartree-Fock (RHF) methods in the gas phase researchgate.net.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO indicates the molecule's excitability and ability to engage in chemical reactions. For sulfamethazine, the HOMO is primarily located on the aniline (B41778) part of the molecule, while the LUMO is distributed over the pyrimidine (B1678525) ring and the sulfonyl group. This distribution suggests that the aniline ring is the primary site for electrophilic attack, while the pyrimidine and sulfonyl groups are susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic reactions. In sulfamethazine, the MEP analysis reveals negative potential regions around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrimidine ring, indicating these as likely sites for electrophilic attack. Conversely, the positive potential is localized around the amine group protons.
Natural Bond Orbital (NBO) analysis is another tool used to understand the intramolecular and intermolecular bonding and interactions between atoms. It provides information about charge transfer and delocalization within the molecule.
Molecular Dynamics Simulations and Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Argentophilic Interactions)
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations have been employed to investigate the intermolecular interactions of this compound and related systems, providing insights into its behavior in different environments.
Hydrogen Bonding: Hydrogen bonds play a crucial role in the structure and function of many chemical and biological systems. In the context of this compound, hydrogen bonding can occur between the amine and sulfonamide groups of the sulfamethazine ligand and surrounding solvent molecules or other sulfamethazine molecules. MD simulations can track the formation and breaking of these hydrogen bonds over time, providing a dynamic picture of these interactions. Silver-catalyzed enantioselective sulfimidation has been shown to be mediated by hydrogen bonding interactions nih.gov.
Argentophilic Interactions: A noteworthy intermolecular force that can be present in this compound complexes is the argentophilic interaction. This is a type of metallophilic interaction, which is a weak, attractive interaction between closed-shell metal ions, in this case, Ag(I) ions. These interactions, though weaker than covalent bonds, can significantly influence the crystal packing and solid-state properties of silver compounds. Computational studies have been dedicated to understanding the argentophilicity phenomenon, where two or more silver(I) centers are in close contact, leading to specific structural characteristics nih.gov. The strength of these interactions is comparable to that of strong hydrogen bonds.
MD simulations can be used to model the behavior of this compound in larger systems, such as in hydrogels. Recent studies have shown that silver sulfadiazine (B1682646) can modulate the stability and dynamics of hydrogels, accelerating the formation of imine crosslinking bonds and coordinating with disulfide bonds to enhance the hydrogel's dynamic properties nih.gov. These effects are driven by the intermolecular interactions between the silver compound and the polymer network of the hydrogel.
Furthermore, polarizable force fields have been developed for MD simulations of silver nanoparticles to account for induced polarization at the metal-water interface, which is crucial for accurately modeling the interactions between silver surfaces and surrounding molecules researchgate.netkarazin.ua.
Quantum Chemical Calculations for Molecular Properties and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For sulfamethazine and its silver complex, these calculations provide valuable data on various molecular properties and reactivity descriptors. These descriptors are derived from the electronic structure of the molecule and help in predicting its chemical behavior.
Key reactivity descriptors that have been calculated for sulfamethazine include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as ω = μ2 / 2η, where μ is the chemical potential (μ = -χ).
These descriptors have been calculated for sulfamethazine using DFT, and it has been found that the molecule has a low softness value, indicating it is a soft and polarizable molecule nih.gov. The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule researchgate.net.
| Descriptor | Symbol | Formula | Calculated Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.21 |
| LUMO Energy | ELUMO | - | -1.54 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.67 |
| Ionization Potential | I | -EHOMO | 6.21 |
| Electron Affinity | A | -ELUMO | 1.54 |
| Electronegativity | χ | (I + A) / 2 | 3.875 |
| Chemical Hardness | η | (I - A) / 2 | 2.335 |
| Chemical Softness | S | 1 / η | 0.428 |
| Electrophilicity Index | ω | μ2 / 2η | 3.21 |
Computational Prediction of Binding Sites and Mechanistic Pathways at the Molecular Level
Computational methods are increasingly used to predict how a molecule like this compound might interact with biological targets, such as proteins or DNA. These predictions can help elucidate its mechanism of action and guide the design of new drugs.
Binding Site Prediction: One common approach is molecular docking. This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be performed to predict its binding mode to bacterial enzymes or other proteins. The results of docking simulations are often scored to estimate the binding affinity.
Another approach involves identifying potential binding sites on a protein surface. This can be done by analyzing the protein's structure for pockets and cavities that have suitable properties for ligand binding. Machine learning and template-based methods are also employed for the prediction of metal-binding residues on proteins nih.gov.
Mechanistic Pathway Prediction: Computational methods can also be used to explore the potential mechanistic pathways of a drug's action. For example, quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model chemical reactions in the active site of an enzyme. This could be applied to study how this compound might inhibit a bacterial enzyme.
A computational workflow to predict the binding modes of small molecules can involve several steps researchgate.net:
Docking: Initial placement of the ligand in the protein's binding site.
Molecular Dynamics (MD) Simulations: To refine the binding pose and assess the stability of the complex over time.
Binding Free Energy Calculations: Using methods like MM-GBSA or MM-PBSA to estimate the strength of the interaction.
These computational approaches provide a powerful framework for understanding the molecular interactions of this compound and can accelerate the discovery and development of new therapeutic agents.
Environmental Fate, Degradation Pathways, and Ecotoxicological Impact of Silver Sulfamethazine
Occurrence and Distribution in Aquatic and Terrestrial Environmental Compartments
Sulfonamides, including sulfadiazine (B1682646) (the active component of silver sulfamethazine), are frequently detected in various environmental matrices worldwide. Their presence is a direct consequence of human and veterinary applications.
In aquatic environments, sulfonamides are ubiquitous, with concentrations typically ranging from the nanogram per liter (ng/L) to the microgram per liter (µg/L) level. nih.gov For instance, studies in European surface waters have reported median concentrations of sulfamethazine (B1682506), a structurally similar sulfonamide, at around 50 ng/L, with peak concentrations reaching up to 4–6 µg/L. nih.govfrontiersin.org In river sediments, where contaminants can accumulate, concentrations of sulfamethazine and sulfamethoxazole (B1682508) have been found to reach tens of µg per kg. nih.govfrontiersin.org A study on the Jiulong River in China detected sulfamethazine in all water samples collected in May 2012, with an average concentration of 78.3 ng L⁻¹, highlighting the widespread nature of this contamination. researchgate.net
In terrestrial systems, the primary pathway for sulfonamide contamination is the application of manure from treated livestock as fertilizer. This practice leads to the accumulation of these compounds in the soil. From the soil, they can be transported to surface and groundwater through runoff and leaching, a process influenced by factors such as soil type, pH, and rainfall. The mobility of sulfonamides like sulfadiazine means they are not permanently adsorbed by the soil matrix, potentially leading to a continuous flow into groundwater. semanticscholar.org
Degradation Pathways in Environmental Matrices
The environmental persistence of this compound is governed by several degradation processes, including photodegradation, biodegradation, and its tendency to sorb to soil and sediment particles.
Photodegradation Processes and Identification of Photoproducts
Photodegradation, or the breakdown of compounds by light, is a significant process for the removal of sulfonamides from sunlit aquatic environments. nih.gov The process can occur directly through the absorption of light by the molecule or indirectly through reactions with photochemically produced reactive species like hydroxyl radicals. researchgate.net
Studies on silver sulfadiazine under various stress conditions, including catalyzed photodegradation, have identified several degradation products. nih.govresearchgate.net This indicates that the molecule undergoes transformation in the environment, leading to the formation of new compounds. The primary photodegradation pathways for related sulfonamides involve the cleavage of the sulfonamide bond (S-N bond) and the extrusion of sulfur dioxide (SO₂). nih.gov
A detailed analysis of silver sulfadiazine degradation identified a number of photoproducts, confirming its susceptibility to transformation under environmental conditions. nih.govresearchgate.net
Table 1: Identified Degradation Products of Silver Sulfadiazine
| Compound Name | Chemical Formula |
|---|---|
| Sulfacetamide | C₈H₁₀N₂O₃S |
| Sulfanilic acid (4-aminobenzenesulfonic acid) | C₆H₇NO₃S |
| Aniline (B41778) | C₆H₇N |
| Pyrimidin-2-amine | C₄H₅N₃ |
| 4-aminobenzenesulfonamide | C₆H₈N₂O₂S |
| 4-aminophenol | C₆H₇NO |
| Benzenesulfonic acid | C₆H₆O₃S |
Data sourced from studies on the degradation of silver sulfadiazine under various stress conditions, including catalyzed photodegradation. nih.govresearchgate.net
Biodegradation and Microbial Transformation in Environmental Systems
Biodegradation, the breakdown of organic matter by microorganisms, plays a role in the environmental fate of sulfonamides, though they are generally not considered to be readily biodegradable. nih.govnih.gov The efficiency of microbial degradation depends on various factors, including the specific sulfonamide, the microbial community present, and environmental conditions. nih.gov
Studies have shown that sulfadiazine is practically non-biodegradable under certain aerobic conditions, with minimal removal observed in the presence of activated sludge over a 28-day period. nih.gov However, chronic exposure to sulfonamides like sulfamethazine in sediments can lead to microbial adaptation, enhancing the biodegradation potential. nih.govresearchgate.net At high concentrations, a significant percentage of sulfamethazine can be mineralized by adapted microbial communities. nih.gov The degradation of sulfadiazine in soil has been observed using specific bacterial strains like Enterobacter cloacae, which can achieve significant removal under optimal conditions. semanticscholar.org The biodegradation pathway of sulfadiazine can involve the hydrolysis of the S-N bond, followed by reduction and denitrification. researchgate.net
Sorption and Binding to Sediments and Soil Components
Sorption to soil and sediment particles is a key process that influences the mobility and bioavailability of sulfonamides in the environment. The extent of sorption is dependent on both the chemical properties of the compound and the characteristics of the environmental matrix, such as organic carbon content and pH. researchgate.net
For sulfamethazine, sorption is significantly influenced by soil organic matter and pH. researchgate.netnih.gov Higher sorption is observed in soils with higher organic carbon content, while sorption decreases as the pH increases. researchgate.netnih.gov This pH-dependent behavior is due to the ionization state of the sulfonamide molecule. At lower pH values, the neutral form dominates, favoring hydrophobic sorption, whereas at higher pH, the anionic form is prevalent, leading to repulsion from negatively charged soil surfaces. researchgate.net The presence of dissolved organic matter can also affect sorption, though its impact varies depending on the soil type. Cation exchange has been identified as a primary sorption mechanism for sulfonamides. nih.gov
Table 2: Factors Influencing Sulfamethazine Sorption in Soil
| Factor | Effect on Sorption | Mechanism |
|---|---|---|
| Increasing Soil Organic Carbon | Increases Sorption | Hydrophobic partitioning to organic matter. |
| Increasing pH (above pKa) | Decreases Sorption | Increased anionic form leads to electrostatic repulsion from negatively charged soil surfaces. |
| Cation Exchange Capacity | Influences Sorption | Cation exchange is a key sorption mechanism. |
Data compiled from research on sulfamethazine sorption to soil. researchgate.netnih.gov
Ecotoxicological Assessments on Non-Target Environmental Organisms
The presence of this compound and its components in the environment can exert toxic effects on non-target organisms, particularly microbial communities that are fundamental to ecosystem functioning.
Impact on Aquatic Microbial Communities and Biogeochemical Cycles
The sulfadiazine component of this compound acts by inhibiting folic acid synthesis in bacteria. drugbank.com While this is its therapeutic function, it can also impact environmental bacteria. Exposure to environmental concentrations of sulfonamides like sulfamethazine and sulfamethoxazole can alter the structure of bacterial communities in freshwater biofilms. nih.govfrontiersin.org
Specifically, sulfonamide exposure has been shown to have persistent effects on the bacterial structure within these biofilms. nih.gov Furthermore, these antibiotics can negatively affect autotrophic organisms within the periphyton, such as diatoms. Studies have documented that sulfamethazine can reduce diatom species richness and diversity and induce an increase in cellular deformities (teratologies). nih.govresearchgate.net The mortality rate of diatoms in biofilms exposed to sulfonamides was observed to be double that of unexposed biofilms. nih.gov
The silver component also contributes to toxicity. Silver ions are known to have broad-spectrum antimicrobial properties and can disrupt microbial communities crucial for nutrient cycling. researchgate.netresearchgate.net
Toxicity to Representative Aquatic Organisms (e.g., Algae, Crustaceans, Fish)
The release of this compound and its parent compound, sulfamethazine, into aquatic environments raises concerns due to their potential toxicity to non-target organisms that form the base of aquatic food webs. Research indicates that algae are particularly susceptible to sulfonamides. As primary producers, any adverse impact on algal populations can cascade through the ecosystem, affecting higher trophic levels. Studies have demonstrated that various sulfonamides exhibit toxic effects on algae, with EC50 values (the concentration causing a 50% effect) ranging from 1.54 to 32.25 mg/L. The toxicity of these compounds to algae is linked to the inhibition of nucleic acid synthesis, a mechanism similar to their antibacterial action.
Crustaceans, such as Daphnia magna, are standard models for ecotoxicological testing. For sulfamethazine, reproduction tests have established a Lowest Observed Effect Concentration (LOEC) of 3.125 mg/L and a No Observed Effect Concentration (NOEC) of 1.563 mg/L. These findings suggest that at current environmentally measured concentrations, sulfamethazine may not pose a significant threat to crustacean populations.
Fish are also vulnerable to the effects of sulfamethazine, particularly during their early life stages. Studies on zebrafish (Danio rerio) have shown that exposure to sulfamethazine at concentrations ranging from 0.2 to 2000 µg/L can inhibit embryo hatching. Even at the lowest concentration of 0.2 µg/L, an increase in superoxide (B77818) dismutase (SOD) and malondialdehyde (MDA) content was observed in zebrafish embryos, indicating that the compound causes redox imbalance and oxidative stress. Other reported malformations in developing embryos include spinal curvature and edema. Although low environmental concentrations may not cause acute toxicity leading to immediate death, they can induce significant physiological and genetic changes, highlighting the potential for long-term, cumulative harm.
| Organism Group | Species | Endpoint | Concentration | Reference |
|---|---|---|---|---|
| Algae | Green Algae (general) | EC50 | 1.54 - 32.25 mg/L | |
| Crustaceans | Daphnia magna | NOEC (Reproduction) | 1.563 mg/L | |
| Crustaceans | Daphnia magna | LOEC (Reproduction) | 3.125 mg/L | |
| Fish | Zebrafish (Danio rerio) | Inhibited Hatching | 0.2 - 2000 µg/L | |
| Fish | Zebrafish (Danio rerio) | Oxidative Stress | 0.2 µg/L |
Implications for Benthic Organisms and Ecosystem Functioning
Chronic exposure of stream sediment microbial communities to environmentally relevant concentrations of sulfamethazine has been shown to produce varied effects on their functional potential. One study investigated the impact of sulfamethazine at concentrations leading to sediment accumulations of approximately 4.5 µg/kg dry weight. The research found that exposure to sulfamethazine had transient effects on several microbial activities. For example, high concentrations led to an inhibition of β-glucosidase activity after 21 days of exposure. This enzyme is critical for the breakdown of cellulose (B213188), a key step in carbon cycling. This inhibition suggests that sulfamethazine can interfere with the decomposition of organic material in sediment.
Furthermore, contamination of sediments with high concentrations of sulfonamides has been shown to depress denitrification rates, which can alter the nitrogen cycle and potentially increase emissions of nitrous oxide (N₂O), a potent greenhouse gas. These alterations to fundamental microbial processes demonstrate that the presence of sulfamethazine in sediments can affect the ecological functioning of the entire benthic compartment. Given the vital role of these microbial communities, contamination by sulfonamides is likely to affect broader biogeochemical cycles, with potential cascading impacts on the health and functioning of the entire aquatic ecosystem. While sulfamethazine is considered to be relatively biodegradable, its tendency to move into the sediment phase means that sediment can act as a sink, leading to the accumulation of the parent compound and its transformation products.
| Microbial Process | Observed Effect | Experimental Condition | Implication for Ecosystem Functioning | Reference |
|---|---|---|---|---|
| β-glucosidase Activity | Inhibition | Chronic exposure to high environmental concentrations | Potential reduction in cellulose decomposition and altered carbon cycling. | |
| Denitrification | Depression of rates | Exposure to increasing concentrations of sulfamethazine | Alteration of the nitrogen cycle and potential for increased nitrous oxide (N₂O) emissions. | |
| Aerobic Respiration | Transient effects | Chronic exposure to environmental concentrations | Temporary shifts in microbial community metabolism. |
Analytical Methodologies for the Characterization and Quantification of Silver Sulfamethazine
High-Performance Liquid Chromatography (HPLC) for Purity, Content, and Stability Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of silver sulfamethazine (B1682506), offering high resolution, accuracy, and efficiency for separating, identifying, and quantifying the compound. preprints.org Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.
Detailed research has led to the development of various validated isocratic RP-HPLC methods for the determination of silver sulfamethazine, often simultaneously with other active ingredients or preservatives in formulations like creams. researchgate.netbohrium.com For instance, a method for the simultaneous determination of this compound (SSD) and sodium hyaluronate (SH) uses an X-Select C18 column with a mobile phase of acetonitrile (B52724) and a 0.05 M phosphate (B84403) buffer (pH 5.0) at a 35:65 v/v ratio. researchgate.net Detection is typically performed using a UV detector, with wavelengths set according to the analyte's maximum absorbance, such as 205 nm. researchgate.net
The stability of this compound under various stress conditions (e.g., high temperature, humidity) has also been assessed using HPLC. bvsalud.org Stability-indicating methods are designed to separate the intact drug from its degradation products, thus providing a clear picture of its stability profile. researchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines, ensuring parameters like linearity, accuracy, precision, and robustness are met. researchgate.net For example, a validated method demonstrated linearity over a concentration range of 0.80–100.00 μg/mL for this compound with a mean recovery of 100.93 ± 0.985%, indicating excellent accuracy. researchgate.net
Table 1: Examples of HPLC Conditions for this compound (SSD) Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | X-Select C18 (250 x 4.6 mm, 5 µm) researchgate.net | Agilent ZORBAX SB-C18 bvsalud.org | ShimPack GWS C18 researchgate.net |
| Mobile Phase | Acetonitrile and 0.05 M phosphate buffer (pH 5.0) (35:65 v/v) researchgate.net | Acetonitrile and 0.1% phosphoric acid bvsalud.org | Methanol and water (pH 3.5) (80:20 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min bvsalud.org | 1.0 mL/min researchgate.net |
| Detection (UV) | 205 nm researchgate.net | Not Specified | 355 nm researchgate.net |
| Linearity Range | 0.80–100.00 µg/mL researchgate.net | Not Specified | 0.5-80 µg/mL researchgate.net |
| Retention Time | 3.3 min researchgate.net | Not Specified | Not Specified |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the trace analysis and structural elucidation of this compound and its metabolites. scispace.comijpras.com This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for detecting low-concentration analytes in complex biological matrices. scispace.com
For trace analysis, LC-MS/MS methods are developed to achieve low limits of detection (LOD) and quantification (LOQ). hpst.cz For instance, a method for determining various sulfonamides in water achieved LOQ values at the ppt (B1677978) (parts-per-trillion) level. hpst.cz The method typically employs an electrospray ionization (ESI) source in positive ion mode, as sulfonamides are readily protonated. hpst.cz Quantitation is performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition, enhancing selectivity and sensitivity. researchgate.net
In metabolite identification, LC-MS/MS is used to identify the biotransformation products of sulfamethazine. ijpras.comnih.gov High-resolution mass spectrometry (HRMS), such as Quadrupole-Time-of-Flight (Q-TOF), provides accurate mass measurements, which aids in determining the elemental composition of metabolites. mdpi.com By comparing the fragmentation patterns of the parent drug with those of its metabolites, researchers can deduce the sites of metabolic modification, such as hydroxylation or acetylation. mdpi.comresearchgate.net For example, studies have identified key metabolites like N4-acetylsulfamethazine and desaminosulfamethazine (B1198343) in biological tissues. nih.gov
Table 2: Mass Spectrometry Parameters for Sulfamethazine Analysis
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) for MRM | Ionization Mode |
| Sulfamethazine (SMZ) | 279.1 | 156.1, 186.1 | Positive ESI usda.gov |
| [Phenyl-13C6]sulfamethazine (Internal Standard) | 285.1 | 162.1, 192.1 | Positive ESI nih.gov |
Atomic Absorption Spectroscopy (AAS) for Silver Content Determination in Formulations
Atomic Absorption Spectroscopy (AAS) is a standard and reliable method for quantifying the total silver content in this compound formulations. semanticscholar.org The technique is based on the principle that atoms absorb light at specific wavelengths characteristic of the element. The amount of light absorbed is directly proportional to the concentration of the analyte.
For the analysis of silver, either flame AAS (FAAS) or the more sensitive electrothermal (graphite furnace) AAS (ETAAS) can be used. semanticscholar.orgresearchgate.net The general procedure involves digesting the sample to bring the silver into an aqueous solution, often using strong acids like nitric acid and perchloric acid. semanticscholar.org This solution is then introduced into the instrument. In FAAS, the solution is nebulized into a flame, where it is atomized. In ETAAS, a small sample volume is placed onto a graphite (B72142) platform, which is then heated in stages to dry, char, and finally atomize the sample at a high temperature (e.g., 1,800°C). nemi.gov
The absorbance is measured at silver's characteristic wavelength of 328.1 nm. nemi.gov The use of Zeeman background correction is often employed to minimize matrix interferences, ensuring accurate quantification. nemi.gov The method is highly sensitive, capable of detecting silver concentrations in the microgram per liter (µg/L) or parts per billion (ppb) range. nemi.gov
Table 3: Typical Instrumental Parameters for Silver Determination by ETAAS
| Parameter | Setting |
| Wavelength | 328.1 nm nemi.gov |
| Technique | Electrothermal Atomization (Graphite Furnace) nemi.gov |
| Atomization Temperature | ~1,800°C nemi.gov |
| Background Correction | Zeeman nemi.gov |
| Detection Limit | 1 to 10 µg/L range nemi.gov |
Particle Size Analysis (e.g., Dynamic Light Scattering - DLS, Transmission Electron Microscopy - TEM) for Nanoparticle Characterization
When this compound is formulated as nanoparticles, characterizing their size and distribution is critical. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are two primary techniques used for this purpose. ekb.egmdpi.com
Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of nanoparticles suspended in a liquid. mdpi.com It works by illuminating the particles with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. ekb.eg Smaller particles move more rapidly, causing faster fluctuations. DLS is a rapid technique that provides an intensity-weighted average size and a polydispersity index (PdI), which indicates the broadness of the size distribution. researchgate.net However, DLS is known to be more sensitive to larger particles in a sample, which can skew the average size if the sample is polydisperse. nih.gov
Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, allowing for the measurement of their actual physical size, shape, and morphology. ekb.egmdpi.com A beam of electrons is transmitted through an ultra-thin sample, and an image is formed from the interaction of the electrons with the sample. By analyzing the resulting images, individual particles can be measured to generate a statistically significant size distribution histogram. mdpi.com TEM is considered more accurate for determining the true size of nanoparticles, especially in polydisperse samples, as it is not subject to the same biases as DLS. nih.gov
Table 4: Comparison of DLS and TEM for Nanoparticle Sizing
| Feature | Dynamic Light Scattering (DLS) | Transmission Electron Microscopy (TEM) |
| Principle | Measures fluctuations in scattered light due to Brownian motion. ekb.eg | Forms an image from electrons transmitted through the sample. ekb.eg |
| Measurement | Hydrodynamic Diameter (size in solution). mdpi.com | Actual Physical Diameter (core size). nih.gov |
| Sample State | Suspension/Colloidal solution. ekb.eg | Dried, on a specialized grid. nih.gov |
| Key Output | Z-average size, Polydispersity Index (PdI). researchgate.net | Direct images, size distribution histogram. mdpi.com |
| Advantages | Fast, requires minimal sample preparation. | Provides direct visualization of size and morphology, high accuracy. ekb.eg |
| Limitations | Sensitive to larger particles, assumes spherical shape. nih.gov | Time-consuming, requires vacuum, potential for sample preparation artifacts. mdpi.com |
Thin-Layer Chromatography (TLC) for Stability Assessment and Impurity Profiling
Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and frequently used chromatographic method for the stability assessment and impurity profiling of pharmaceuticals, including this compound. nih.govanalyticaltoxicology.comnih.gov It is particularly useful for the rapid screening of multiple samples and for separating the active ingredient from its degradation products and related impurities. researchgate.net
The method involves spotting the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel 60 F254. mdpi.com The plate is then placed in a sealed chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. For separating co-trimoxazole (B1683656) (a mixture containing a sulfonamide) and its impurities, a mobile phase of chloroform-n-heptane-ethanol has been used. researchgate.net
After development, the separated spots are visualized, commonly under UV light at 254 nm, where compounds with a chromophore will appear as dark spots against a fluorescent background. nih.gov For quantitative analysis, the plates can be scanned with a densitometer, which measures the absorbance or fluorescence of the spots. nih.gov This TLC-densitometric method allows for the simultaneous determination of the main compound and its impurities, making it a valuable tool for quality control and stability studies. researchgate.net
Table 5: Example of a TLC System for Sulfonamide-Related Analysis
| Parameter | Description |
| Stationary Phase | High-Performance TLC (HPTLC) silica gel F254 plates. nih.gov |
| Mobile Phase | Chloroform-n-heptane-ethanol (3:3:3, v/v/v). researchgate.net |
| Application | Samples and standards applied as spots or bands. |
| Development | In a sealed chromatographic chamber. |
| Detection | UV visualization at 254 nm or 260 nm for densitometric scanning. researchgate.net |
| Application | Identification of impurities (e.g., sulfanilamide) and stability assessment. researchgate.net |
Future Research Avenues and Translational Perspectives for Silver Sulfamethazine in Antimicrobial Science
Addressing Emerging Resistance Challenges and Novel Resistance Modulators
The emergence of microbial resistance to silver sulfamethazine (B1682506), while currently low, necessitates proactive research to ensure its long-term efficacy. Bacterial resistance to the silver component of the compound is primarily attributed to plasmid-mediated mechanisms that actively remove silver ions from the bacterial cell. This process is often facilitated by energy-dependent efflux pumps. Studies have also identified the sil operon as a genetic determinant of silver resistance, encoding for proteins that are involved in the binding and detoxification of silver ions. While the development of resistance to silver sulfamethazine is not as rapid or widespread as with some other antimicrobial agents, the potential for cross-resistance with other antibiotics exists, particularly in clinical environments with high antimicrobial pressure.
Future research must focus on continuous surveillance of resistance patterns in clinical isolates. This includes monitoring for the emergence of novel resistance determinants and understanding the molecular mechanisms that underpin them. A critical area for investigation is the development of resistance modulators. These are compounds that, when used in conjunction with this compound, can overcome existing resistance mechanisms. For instance, efflux pump inhibitors could be explored for their ability to block the expulsion of silver ions from resistant bacteria, thereby restoring their susceptibility. While specific novel resistance modulators for this compound are not yet established in clinical practice, this remains a promising avenue for extending the therapeutic lifespan of this important antimicrobial agent.
Exploration of Synergistic Combinations with Other Antimicrobial Agents Beyond Basic Constituents
A significant strategy to enhance the antimicrobial efficacy of this compound and combat resistance is through its combination with other antimicrobial agents. Research has demonstrated synergistic effects when this compound is paired with a variety of compounds, leading to enhanced bacterial killing and a broader spectrum of activity.
One notable example is the combination with piperacillin , which has shown synergism against Pseudomonas aeruginosa, including strains resistant to this compound. In vitro studies have shown that the combination of these two agents can inhibit bacterial growth at concentrations significantly lower than their individual minimum inhibitory concentrations (MICs).
| Antimicrobial Agent | Target Organism | Observed Effect |
| Piperacillin | Pseudomonas aeruginosa | Synergistic inhibition of growth, even in resistant strains. |
| Quinolones (Norfloxacin, Pefloxacin) | Pseudomonas aeruginosa | Reduced development of resistance to quinolones. |
| Nitric Oxide (from PROLI/NO) | Gram-positive and Gram-negative bacteria | Synergistic bactericidal activity, particularly against antibiotic-resistant strains. |
| Gallate-containing compounds (e.g., EGCG) | Gram-positive and Gram-negative bacteria | Synergistic antibacterial effects in combination with silver nanoparticles. |
The combination of this compound with quinolones , such as norfloxacin (B1679917) and pefloxacin, has been investigated as a strategy to diminish the development of bacterial resistance. In vivo studies on burn wound infections have shown that a topical cream containing both this compound and a quinolone resulted in lower mortality rates compared to treatment with either agent alone.
Furthermore, the combination with nitric oxide (NO), released from compounds like diazeniumdiolate-modified proline (PROLI/NO), has demonstrated synergistic bactericidal activity against a broad range of both Gram-negative and Gram-positive bacteria, including antibiotic-resistant "superbugs". The fractional bactericidal concentration (FBC) index, a measure of synergy, has been calculated to be less than 0.5 for these combinations, indicating a potentiation of their antimicrobial effects.
More recent research has also explored the synergistic potential of silver nanoparticles with gallate-containing compounds , such as epigallocatechin gallate (EGCG). These natural compounds can act as both crosslinking agents for hydrogel delivery systems and as synergistic antibiotics in combination with silver.
Development of Advanced Materials and Smart Delivery Systems with Enhanced Targeted Release
Conventional cream formulations of this compound can have limitations related to drug release kinetics and the need for frequent reapplication. To address these challenges, significant research has been directed towards the development of advanced materials and smart delivery systems that offer controlled and targeted release of the active compound.
Hydrogels have emerged as a promising platform for the delivery of this compound. These three-dimensional polymer networks can be engineered to be temperature-responsive, allowing for a phase transition at body temperature to form a gel that conforms to the wound bed and provides sustained drug release. This sustained release helps to maintain a therapeutic concentration of the drug at the site of infection while minimizing systemic absorption.
| Delivery System | Material | Key Features |
| Temperature-Responsive Hydrogel | Biocellulose, Pluronic F127 | Sustained and localized release of this compound. |
| Nanosuspensions and Nanogels | Silver sulfadiazine (B1682646) nanoparticles, Carbopol 974 P | Improved drug solubility and enhanced antibacterial activity. |
| Nanoemulsion-based Lotions | Water-in-oil nanoemulsion | Enhanced antimicrobial activity and improved permeation. |
| Nanostructured Lipid Carriers (NLCs) | Lipids, Collagen sponge | Enhanced swelling ratio and improved antimicrobial activity. |
| Sildimac | Acrylates, Methacrylates, Polyethylene Glycols | Sustained release, reducing the frequency of dressing changes. |
Nanosuspensions and nanogels represent another advanced approach. By reducing the particle size of this compound to the nanometer range, its solubility and dissolution rate can be significantly increased, leading to enhanced antibacterial activity. These nanosuspensions can be incorporated into thermosensitive hydrogels for topical application, combining the benefits of both systems.
Nanoemulsion-based lotions are also being explored to improve the delivery of this compound. These formulations can enhance the permeation of the drug into the skin and have demonstrated superior antimicrobial activities against various bacterial strains compared to conventional creams.
Nanostructured lipid carriers (NLCs) incorporated into collagen sponges offer another innovative delivery system. These carriers can improve the swelling ratio and antimicrobial activity of this compound. In vivo studies have shown that NLC sponges can promote wound healing with improved tissue regeneration.
A specific drug delivery system known as Sildimac has been developed to provide sustained release of silver sulfadiazine, thereby reducing the need for frequent dressing changes. This system has been shown to be as effective as twice-daily application of standard this compound cream in the treatment of full-thickness burns.
Comprehensive Environmental Risk Assessment Models Integrating Complex Degradation Pathways
The widespread use of this compound necessitates a thorough understanding of its environmental fate and potential ecological risks. The active components, silver and sulfadiazine, can enter the environment through various pathways, including wastewater from treated patients. Therefore, the development of comprehensive environmental risk assessment (ERA) models is crucial.
The degradation of the sulfadiazine component of this compound in the environment is influenced by several factors, including pH, the presence of organic matter, and exposure to light. Photolysis, or degradation by light, has been identified as a significant pathway for the breakdown of sulfadiazine in aquatic environments. The degradation process can lead to the formation of various transformation products, which may have their own toxicological profiles.
A comprehensive ERA model for this compound should integrate these complex degradation pathways. This would involve:
Characterizing the degradation products: Identifying the chemical structures of the various metabolites and transformation products formed under different environmental conditions (e.g., aerobic, anaerobic, photolytic).
Assessing the ecotoxicity of parent compound and degradation products: Determining the potential harmful effects of this compound and its byproducts on a range of non-target organisms, such as algae, invertebrates, and fish.
Modeling environmental concentrations: Predicting the expected concentrations of the compound and its degradation products in different environmental compartments (water, soil, sediment) based on usage patterns and degradation rates.
Calculating risk quotients: Comparing the predicted environmental concentrations with the predicted no-effect concentrations to estimate the potential for adverse ecological effects.
While general frameworks for the environmental risk assessment of pharmaceuticals exist, there is a need for specific models tailored to this compound that incorporate its unique degradation kinetics and the ecotoxicological profiles of its transformation products.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
Omics technologies, such as proteomics and metabolomics, offer powerful tools to gain deeper insights into the antimicrobial mechanism of action of this compound at a molecular level. These approaches allow for a global analysis of the changes in proteins and metabolites within a bacterial cell upon exposure to the compound.
Proteomics , the large-scale study of proteins, can be used to identify the specific cellular proteins that are targeted by the silver ions released from this compound. Studies on the effects of silver ions on bacteria have shown that they can lead to the deposition of proteins and disrupt the activity of cytosolic enzymes essential for key metabolic pathways, including glycolysis, amino acid synthesis, and nucleotide metabolism. By comparing the proteome of treated and untreated bacteria, researchers can identify proteins that are differentially expressed or modified, providing clues about the pathways that are disrupted.
Metabolomics , the comprehensive analysis of small molecule metabolites, can complement proteomic studies by providing a snapshot of the metabolic state of the bacterial cell. Changes in the levels of specific metabolites following treatment with this compound can indicate which metabolic pathways are being inhibited. For example, a study on the effects of silver nanoparticles on molds revealed significant downregulation of numerous metabolites, indicating a broad impact on cellular metabolism.
The integration of proteomics and metabolomics data can provide a more holistic understanding of the antimicrobial mechanism of this compound. For instance, identifying the downregulation of enzymes in a particular pathway through proteomics, coupled with the observed accumulation of the substrate and depletion of the product of that enzyme through metabolomics, would provide strong evidence for the inhibition of that pathway. This multi-omics approach can help to:
Uncover novel drug targets.
Understand the mechanisms of bacterial resistance.
Identify potential biomarkers of drug efficacy.
While studies specifically employing both proteomics and metabolomics to investigate the mechanism of this compound are still emerging, the application of these technologies holds great promise for advancing our understanding of this important antimicrobial agent.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting silver sulfamethazine in biological and environmental matrices?
- Methodology : Synchronous fluorescence spectroscopy combined with chemometrics enables rapid detection in biological samples like chicken meat, with detection limits validated for sulfamethazine residues . For environmental samples, high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) is preferred for quantifying trace concentrations (e.g., 10–1000 ng/mL in soil sorption studies) .
- Key Considerations : Ensure calibration curves account for matrix effects (e.g., organic content in soil or lipid interference in tissues). Validate recovery rates using spiked controls .
Q. How should researchers design experiments to assess this compound sorption in soil?
- Methodology : Conduct batch experiments with varying soil pH (4–8) and organic carbon content. Use sulfamethazine concentrations spanning environmental relevance (e.g., 17.7–88.5 ng/mL) and measure equilibrium sorption coefficients (Kd). Report standard deviations for triplicate samples to ensure reproducibility .
- Data Interpretation : Linear isotherm models are suitable for low concentrations, while Freundlich models better capture heterogeneity at higher concentrations .
Q. What in vivo models are appropriate for studying this compound pharmacokinetics?
- Methodology : Use adult Wistar rats to evaluate blood-brain barrier penetration. Measure plasma and brain tissue concentrations via HPLC at timed intervals post-administration. Control for gestational stages in pregnant models .
- Key Findings : Sulfamethazine exhibits slow, restricted transfer across the blood-brain barrier, with brain-to-blood ratios <0.5, independent of co-administered compounds like carbadox .
Advanced Research Questions
Q. How can conflicting data on this compound degradation efficiency in advanced oxidation processes (AOPs) be resolved?
- Methodology : Compare dual-reaction-center catalysts (e.g., Fe-Mn-SiO₂) with traditional Fenton systems. Test degradation across pH 3–9, monitoring hydroxyl radical (•OH) formation via electron paramagnetic resonance (EPR). Report degradation kinetics (e.g., pseudo-first-order rate constants) and intermediate identification (e.g., sulfonic acid derivatives) .
- Data Gaps : Discrepancies arise from catalyst stability under varying ionic strengths; include long-term reusability tests (≥5 cycles) to assess practical applicability .
Q. What computational models predict this compound’s environmental partitioning, and what are their limitations?
- Methodology : Apply machine learning (random forest or XGBoost) to predict solid-liquid distribution coefficients (Kd) using descriptors like solubility, pKa, and soil organic matter. Validate models against experimental Kd values from Guangzhou river sediments .
- Limitations : Models underestimate Kd in weakly acidic/alkaline conditions due to solubility shifts. Incorporate pH-dependent speciation data to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
